NF-|EB-IN-9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NF-κB-IN-9 es un compuesto conocido por sus efectos inhibitorios sobre la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB). Esta vía juega un papel crucial en la regulación de las respuestas inmunitarias, la inflamación y la supervivencia celular. NF-κB-IN-9 ha ganado una atención significativa en la investigación científica debido a sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades inflamatorias y autoinmunes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

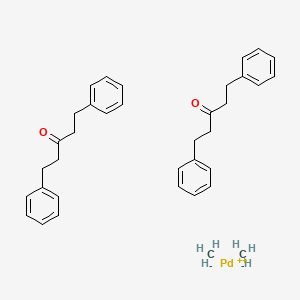

La síntesis de NF-κB-IN-9 implica varios pasos, que generalmente comienzan con la preparación de intermediarios clave. El proceso a menudo incluye reacciones como condensación, ciclización y modificaciones de grupos funcionales. Se utilizan reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas. Por ejemplo, el uso de reacciones de acoplamiento catalizadas por paladio y pasos de oxidación selectiva son comunes en la síntesis de inhibidores de NF-κB .

Métodos de producción industrial

La producción industrial de NF-κB-IN-9 requiere la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto implica escalar los procedimientos de laboratorio e implementar técnicas de purificación eficientes. El uso de reactores de flujo continuo y métodos de separación avanzados, como la cromatografía, se emplean a menudo para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

NF-κB-IN-9 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando la actividad del compuesto.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes en la modificación de la estructura del compuesto.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio se utilizan en condiciones controladas.

Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores típicos.

Sustitución: Los solventes halogenados y las bases como el hidróxido de sodio se emplean a menudo.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas .

Aplicaciones Científicas De Investigación

NF-κB-IN-9 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar la vía NF-κB y su papel en varios procesos químicos.

Biología: Ayuda a comprender los mecanismos moleculares de la inflamación y las respuestas inmunitarias.

Medicina: Potencial agente terapéutico para el tratamiento de enfermedades inflamatorias y autoinmunes, como la artritis reumatoide y la enfermedad inflamatoria intestinal.

Industria: Se utiliza en el desarrollo de fármacos antiinflamatorios y otros agentes terapéuticos

Mecanismo De Acción

NF-κB-IN-9 ejerce sus efectos inhibiendo la vía NF-κB. El compuesto se une a dianas moleculares específicas, como el complejo quinasa IκB (IKK), evitando la fosforilación y degradación de las proteínas IκB. Esta inhibición bloquea la translocación de NF-κB al núcleo, reduciendo así la transcripción de genes proinflamatorios .

Comparación Con Compuestos Similares

Compuestos similares

BAY 11-7082: Otro inhibidor de NF-κB con un mecanismo de acción similar.

Partenólido: Un producto natural conocido por sus propiedades inhibitorias de NF-κB.

MG-132: Un inhibidor del proteasoma que afecta indirectamente la vía NF-κB.

Singularidad de NF-κB-IN-9

NF-κB-IN-9 destaca por su alta especificidad y potencia en la inhibición de la vía NF-κB. A diferencia de otros inhibidores, NF-κB-IN-9 ha mostrado efectos mínimos fuera del objetivo, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Propiedades

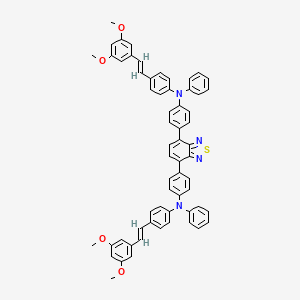

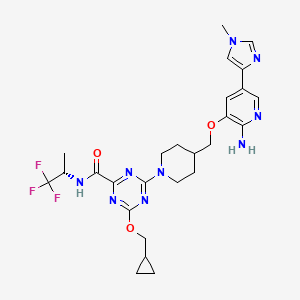

Fórmula molecular |

C62H50N4O4S |

|---|---|

Peso molecular |

947.1 g/mol |

Nombre IUPAC |

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-N-[4-[4-[4-(N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]anilino)phenyl]-2,1,3-benzothiadiazol-7-yl]phenyl]-N-phenylaniline |

InChI |

InChI=1S/C62H50N4O4S/c1-67-55-37-45(38-56(41-55)68-2)17-15-43-19-27-51(28-20-43)65(49-11-7-5-8-12-49)53-31-23-47(24-32-53)59-35-36-60(62-61(59)63-71-64-62)48-25-33-54(34-26-48)66(50-13-9-6-10-14-50)52-29-21-44(22-30-52)16-18-46-39-57(69-3)42-58(40-46)70-4/h5-42H,1-4H3/b17-15+,18-16+ |

Clave InChI |

WXCFHCIREVZJQO-YTEMWHBBSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=C(C=C7)/C=C/C8=CC(=CC(=C8)OC)OC)C9=CC=CC=C9)C1=CC=CC=C1)OC |

SMILES canónico |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C6=NSN=C56)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C=CC1=CC(=CC(=C1)OC)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)

![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)

![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)

![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)